molecular formula C17H22N6O2S B10998017 N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10998017
M. Wt: 374.5 g/mol
InChI Key: LIVKKJOQZSYXQD-UHFFFAOYSA-N
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Description

N-(2-{[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a structurally complex small molecule featuring a hybrid pharmacophore. Its core structure includes:

  • Piperazine-carboxamide linker: The 4-(pyridin-2-yl)piperazine-1-carboxamide group enhances solubility and provides a scaffold for interactions with biological targets, such as kinases or G-protein-coupled receptors .
  • Hydrazinecarboxamide bridge: The N-(2-oxoethyl) group links the thiazole and piperazine moieties, forming a planar conformation stabilized by resonance .

Properties

Molecular Formula

C17H22N6O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H22N6O2S/c1-12-13(2)26-16(20-12)21-15(24)11-19-17(25)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6H,7-11H2,1-2H3,(H,19,25)(H,20,21,24)

InChI Key

LIVKKJOQZSYXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach is the condensation of a thiazole derivative with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or TBHP (tert-butyl hydroperoxide) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, TBHP.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity , particularly against various strains of bacteria and fungi. Thiazole derivatives are well-documented for their antibacterial and antifungal properties. For instance, compounds similar to N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Candida species.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity
Thiazole AMethicillin-resistant S. aureusEffective
Thiazole BVancomycin-resistant E. faeciumEffective
Thiazole CCandida aurisGreater than fluconazole

Anticancer Effects

Research indicates that thiazole-containing compounds can exhibit anticancer properties . For example, derivatives of thiazolidinones have shown promising results in reducing cell viability in glioblastoma multiforme cells . The incorporation of piperazine rings enhances the pharmacological profile of these compounds, making them suitable candidates for further investigation as potential anticancer agents.

Case Study: Antitumor Activity Evaluation

A study evaluated the cytotoxicity of various thiazolidine derivatives against cancer cell lines such as MDA-MB-231 and HCT116. Among the tested compounds, several exhibited significant antiproliferative activity, suggesting that modifications to the thiazole or piperazine structures could yield even more potent anticancer agents .

Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor . Studies involving molecular docking simulations have indicated that compounds with similar frameworks can effectively bind to targets involved in various signaling pathways and metabolic processes . This property is crucial for developing drugs aimed at modulating specific biological functions.

Drug Development Potential

Given its unique chemical structure, this compound serves as a promising lead compound in drug discovery. The compound's ability to interact with multiple biological targets opens avenues for designing therapeutics for diseases such as cancer and infections caused by resistant pathogens.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of piperazine derivatives via nucleophilic substitution.
  • Final coupling reactions to achieve the desired carboxamide structure.

These synthetic methodologies are essential for optimizing the compound's pharmacological properties and exploring its full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name/ID Structural Features Similarity Metric (Tanimoto) Bioactivity/Application Source
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine (Compound 20) Thiazole, pyridinyl, hydrazine ~0.75 (estimated) MAO-B inhibition, antioxidant Literature
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS 893993-14-1) Piperazine, pyridazine, thioether ~0.68 (estimated) Not reported PubChem
Aglaithioduline (compared to SAHA) Hydroxamate, aromatic linker 0.70 HDAC inhibition Phytochemical

Notes:

  • Tanimoto coefficients (0–1 scale) were estimated based on structural fingerprints (e.g., MACCS or Morgan fingerprints) . Values >0.65 indicate moderate-to-high similarity.
  • The target compound shares higher similarity with thiazole-hydrazine derivatives (e.g., Compound 20 ) due to conserved thiazole and pyridinyl groups.

Functional Group Contributions

  • Thiazole vs.
  • Piperazine vs. Piperidine : Piperazine’s two nitrogen atoms enhance hydrogen-bonding capacity compared to piperidine, influencing solubility and target affinity .

Bioactivity and Target Profiling

Clustering by Bioactivity

  • Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) groups the target compound with thiazole derivatives like Compound 20 and pyridinyl-piperazine analogues (CAS 894050-19-2 ), suggesting shared modes of action (e.g., kinase or MAO inhibition) .
  • Chemical-genetic profiling : Similarity in yeast fitness defect profiles indicates overlapping cellular targets, such as DNA repair enzymes or metabolic pathways .

Key Differences

  • Selectivity : The pyridin-2-yl group in the target compound may enhance selectivity for receptors over off-target kinases compared to pyridin-3-yl or pyridin-4-yl analogues (e.g., Compounds 20 and 21 ).
  • Metabolic Stability : The hydrazinecarboxamide bridge in the target compound could improve metabolic stability relative to ester-containing analogues (e.g., 476465-24-4 ).

Computational and Experimental Validation

Molecular Dynamics (MD) and Docking

  • Thiazole-piperazine hybrids : MD simulations suggest that the target compound’s planar thiazole ring stabilizes binding to hydrophobic pockets in kinase domains, similar to CAS 894050-19-2 .
  • NMR validation : Comparative NMR shifts (e.g., δ 7.2–8.5 ppm for pyridinyl protons) align with structurally related hydrazinecarboxamides .

QSAR Models

  • The target compound falls within the applicability domain (AD) of QSAR models trained on thiazole and piperazine derivatives, predicting moderate cytotoxicity (IC₅₀ ~10 µM) .

Biological Activity

N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that integrates thiazole and piperazine moieties. These structural components are associated with various biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of 306.39 g/mol. Its structural characteristics contribute significantly to its biological activities.

PropertyValue
Molecular FormulaC14H18N4O2SC_{14}H_{18}N_{4}O_{2}S
Molecular Weight306.39 g/mol
IUPAC NameThis compound

1. Antimicrobial Activity

Thiazole derivatives are well-known for their antimicrobial properties . Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to the target compound have shown efficacy against drug-resistant strains of Staphylococcus aureus and Candida species . The incorporation of the piperazine moiety may enhance these effects by improving solubility and bioavailability.

2. Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. A review highlighted that thiazolidinones demonstrated potent antitumor activity against glioblastoma multiform cells . The presence of the pyridine ring in this compound may also contribute to its anticancer properties, as pyridine derivatives are often associated with cytotoxic effects against various cancer cell lines .

Case Study:
In a study evaluating the cytotoxicity of thiazole derivatives on human cancer cell lines, it was found that specific modifications to the thiazole structure significantly enhanced anticancer activity against colon cancer cells (Caco-2) and lung cancer cells (A549) . The compound's ability to decrease cell viability was statistically significant (p < 0.001).

3. Anticonvulsant Activity

Certain thiazole derivatives have shown promising anticonvulsant activity . In particular, compounds with similar structural features were evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated that modifications to the thiazole ring could lead to enhanced protective effects against seizures .

The biological activities of this compound may be attributed to its interaction with specific biological targets:

  • Antimicrobial Mechanism: Thiazoles can disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
  • Anticancer Mechanism: Compounds may induce apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization or modulation of signaling pathways involved in cell survival.

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